molecular formula C20H19FN2O3S B11360785 2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide

2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide

Cat. No.: B11360785
M. Wt: 386.4 g/mol
InChI Key: DVLFTAWBIKCTID-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a methoxyphenyl group, and a thiazolylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of 2-(2-fluorophenoxy)acetic acid: This can be achieved by reacting 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(2-fluorophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Preparation of the thiazole derivative: 2-(4-methoxyphenyl)-1,3-thiazole is synthesized by reacting 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization.

    Coupling reaction: The final step involves the coupling of 2-(2-fluorophenoxy)acetyl chloride with the thiazole derivative in the presence of a base like triethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the propanamide can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 2-(2-fluorophenoxy)benzoic acid.

    Reduction: Formation of 2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanol.

    Substitution: Formation of 2-(2-aminophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide.

Scientific Research Applications

2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiazole ring and fluorophenoxy group make it particularly interesting for medicinal chemistry applications, as these moieties can enhance binding affinity and selectivity for biological targets.

Properties

Molecular Formula

C20H19FN2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]propanamide

InChI

InChI=1S/C20H19FN2O3S/c1-13(26-18-6-4-3-5-17(18)21)19(24)22-11-15-12-27-20(23-15)14-7-9-16(25-2)10-8-14/h3-10,12-13H,11H2,1-2H3,(H,22,24)

InChI Key

DVLFTAWBIKCTID-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3F

Origin of Product

United States

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